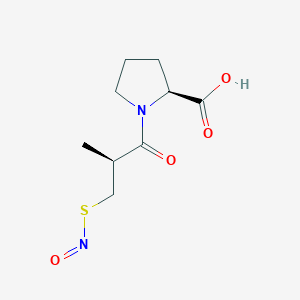

S-Nitrosocaptopril

Descripción general

Descripción

S-Nitrosocaptopril es un derivado de captopril, un conocido inhibidor de la enzima convertidora de angiotensina. Este compuesto se forma por la nitrosación de captopril, dando como resultado una molécula que no solo conserva las propiedades del captopril, sino que también actúa como donador de óxido nítrico . Esta doble funcionalidad convierte a this compound en un candidato prometedor para diversas aplicaciones terapéuticas, particularmente en enfermedades cardiovasculares.

Aplicaciones Científicas De Investigación

Química: Utilizado como compuesto modelo para estudiar las reacciones de nitrosación y sus efectos sobre la estabilidad molecular.

Biología: Investigado por su papel en la modulación de procesos biológicos a través de la donación de óxido nítrico.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

El S-Nitrosocaptopril ejerce sus efectos a través de dos mecanismos principales:

Inhibición de la Enzima Convertidora de Angiotensina: Similar al captopril, el this compound inhibe la actividad de la enzima convertidora de angiotensina, lo que lleva a la vasodilatación y la reducción de la presión arterial.

Donación de Óxido Nítrico: El grupo nitrosilo libera óxido nítrico, que activa la guanilato ciclasa soluble en las células musculares lisas vasculares.

Análisis Bioquímico

Biochemical Properties

S-Nitrosocaptopril interacts with various biomolecules, primarily enzymes such as ACE . The compound inhibits ACE activity, leading to vasodilation . This interaction is crucial in the regulation of hypertension .

Cellular Effects

This compound has a direct vasodilatory effect, reflecting the effects of the thionitrite bond . This compound also inhibits platelet aggregation . These cellular effects are accompanied by increases in intracellular cyclic GMP, leading to vasodilation and platelet inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves both the release of nitric oxide (NO) and the inhibition of ACE . The NO donor property of this compound contributes to its vasodilatory effects, while its ACE inhibitory property reduces blood pressure .

Temporal Effects in Laboratory Settings

This compound monohydrate, a novel crystal form of this compound, has been found to be stable for at least six months in individual PE package under specific storage conditions . This stability is crucial for its long-term therapeutic benefits .

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent effect on blood pressure . At a dosage of 12.5 mg/kg body weight, this compound significantly decreased systolic blood pressure .

Metabolic Pathways

This compound is involved in the renin-angiotensin system, a key metabolic pathway in blood pressure regulation . It inhibits ACE, which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II .

Transport and Distribution

It is known that this compound is predominantly excreted via urine .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El S-Nitrosocaptopril se sintetiza mediante la reacción de captopril con ácido nitroso en un medio ácido . La reacción se lleva a cabo típicamente a bajas temperaturas para asegurar la estabilidad del producto nitrosado. El proceso implica los siguientes pasos:

- Disolución de captopril en una solución acuosa.

- Adición de nitrito de sodio a la solución.

- Acidificación de la mezcla con ácido clorhídrico.

- Aislamiento y purificación del this compound resultante.

Métodos de Producción Industrial: Si bien la síntesis en laboratorio de this compound está bien documentada, los métodos de producción industrial aún están en desarrollo. El principal desafío radica en escalar la reacción mientras se mantiene la estabilidad y la pureza del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El S-Nitrosocaptopril experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo nitrosilo puede oxidarse para formar compuestos de disulfuro.

Reducción: El grupo nitrosilo puede reducirse nuevamente a la forma tiol del captopril.

Sustitución: El grupo nitrosilo puede ser sustituido por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Típicamente implica agentes oxidantes como el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el grupo nitrosilo.

Principales Productos Formados:

Oxidación: Compuestos de disulfuro.

Reducción: Captopril.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

El S-Nitrosocaptopril es único debido a su doble funcionalidad. Los compuestos similares incluyen:

S-Nitroso-N-acetil-D,L-penicilamina (SNAP): Otro donador de óxido nítrico pero con una estructura y un perfil de estabilidad diferentes.

Enalapril y Lisinopril: Otros inhibidores de la enzima convertidora de angiotensina que no donan óxido nítrico.

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIULCDUASSKOM-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSN=O)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153527 | |

| Record name | S-Nitrosocaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122130-63-6 | |

| Record name | S-Nitrosocaptopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122130-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitrosocaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Nitrosocaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

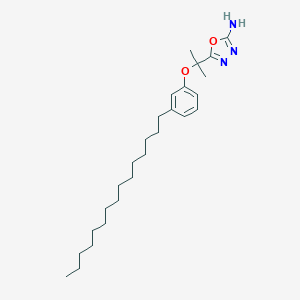

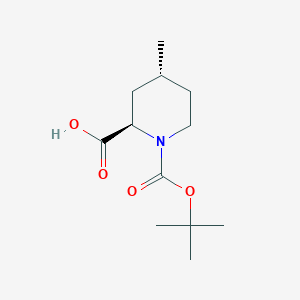

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione](/img/structure/B54738.png)

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)

![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)

![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)